molecular formula C12H22N2O5 B558169 (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid CAS No. 2483-47-8

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

Cat. No. B558169
CAS RN: 2483-47-8
M. Wt: 274.31 g/mol
InChI Key: QYCPNUMTVZBTMM-VIFPVBQESA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .


Physical And Chemical Properties Analysis

The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Non-Proteinogenic Amino Acids : (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid derivatives have been synthesized for applications in peptide and protein research. Adamczyk et al. (2001) developed a method to synthesize (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid, from related compounds in good overall yield. This synthesis pathway is significant for the development of novel peptides and for studies in proteomics and drug design Adamczyk & Reddy, 2001.

  • Building Blocks for Anticancer Agents : Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives, including those related to (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, as potential pharmacophores for designing anticancer agents. Some of these compounds exhibited promising cytotoxicity against human cancer cell lines, highlighting their potential in anticancer drug development Kumar et al., 2009.

  • Efficient Synthesis Techniques : Koseki et al. (2011) reported on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of various bioactive molecules Koseki, Yamada, & Usuki, 2011.

Applications in Solid-Phase Synthesis

  • Solid-Phase Synthesis Handles : Gaehde and Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This highlights the role of (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid derivatives in facilitating peptide synthesis methodologies, which are crucial in drug development and biochemical research Gaehde & Matsueda, 1981.

Role in Polymer Science

  • Chiral Polymers and Copolymers : Gao, Sanda, and Masuda (2003) investigated the copolymerization of amino acid-based acetylenes, including derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, to study the chiroptical properties of the resulting polymers. This research contributes to the development of novel polymeric materials with potential applications in biotechnology and materials science Gao, Sanda, & Masuda, 2003.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This synthesis will be the starting point for the design and synthesis of a large number of cyclic .

properties

IUPAC Name

(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPNUMTVZBTMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216791
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

CAS RN

2483-47-8
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine
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